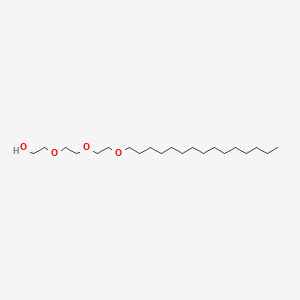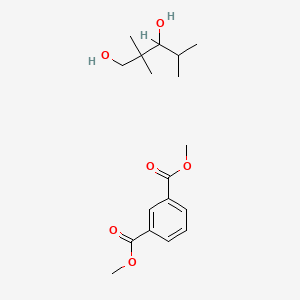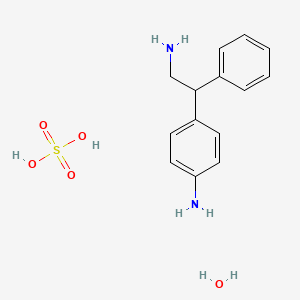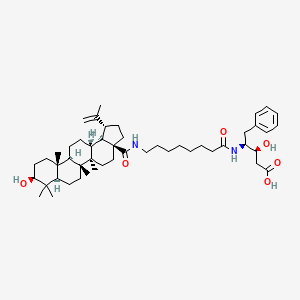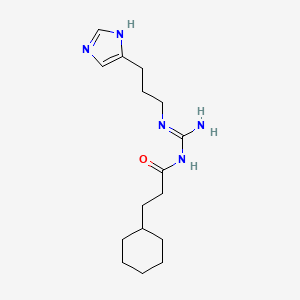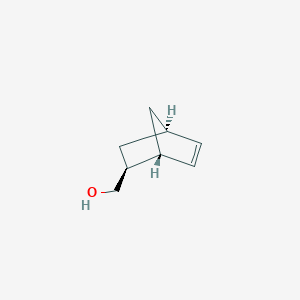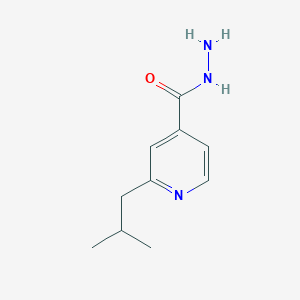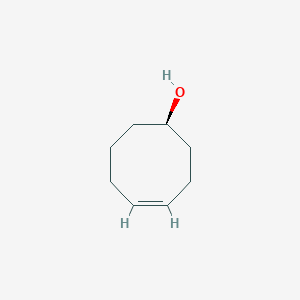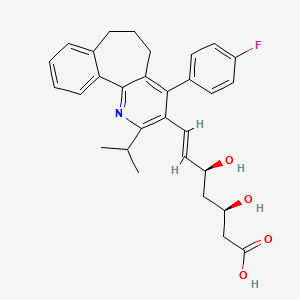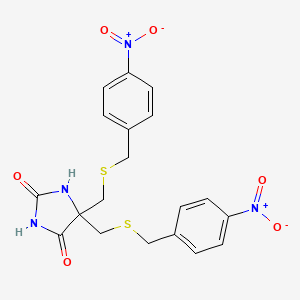
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a central imidazolidinedione core with two 4-nitrophenylmethylthio groups attached, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the 4-nitrophenylmethylthio groups. Common reagents used in these reactions include thiols, nitrobenzyl halides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Aplicaciones Científicas De Investigación
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups and thioether linkages play crucial roles in these interactions, influencing the compound’s reactivity and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dithiobis(2-nitrobenzoic acid): Known for its use in quantifying sulfhydryl groups in proteins.
Bis(4-methoxyphenyl) disulfide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride stands out due to its unique combination of nitro and thioether groups attached to an imidazolidinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propiedades
Número CAS |
142979-86-0 |
|---|---|
Fórmula molecular |
C19H18N4O6S2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
5,5-bis[(4-nitrophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N4O6S2/c24-17-19(21-18(25)20-17,11-30-9-13-1-5-15(6-2-13)22(26)27)12-31-10-14-3-7-16(8-4-14)23(28)29/h1-8H,9-12H2,(H2,20,21,24,25) |
Clave InChI |
FGSYJGZLKDLUQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



